molecular formula C16H34ClNO B14587172 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride CAS No. 61515-69-3

2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride

Cat. No.: B14587172
CAS No.: 61515-69-3
M. Wt: 291.9 g/mol
InChI Key: DYMBBINPDRWRCP-UHFFFAOYSA-N
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Description

2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Nonyl Group: The nonyl group is introduced via alkylation reactions using nonyl halides.

    Introduction of the Ethanol Group: The ethanol group is added through nucleophilic substitution reactions involving ethylene oxide or similar reagents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and selectivity.

Types of Reactions:

    Oxidation: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form various hydrogenated derivatives.

    Substitution: The nonyl group can be substituted with other alkyl or functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Hydrogenated piperidine derivatives.

    Substitution Products: Various alkyl or functional group-substituted derivatives.

Scientific Research Applications

2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The nonyl and ethanol groups may enhance the compound’s lipophilicity and facilitate its passage through biological membranes, allowing it to reach its targets effectively.

Comparison with Similar Compounds

    2-(Piperidin-1-yl)ethanol: Lacks the nonyl group, making it less lipophilic.

    3-Nonylpiperidine: Lacks the ethanol group, affecting its solubility and reactivity.

    N-Nonylpiperidine: Similar structure but without the ethanol group, leading to different chemical properties.

Uniqueness: 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride is unique due to the presence of both the nonyl and ethanol groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

CAS No.

61515-69-3

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

2-(3-nonylpiperidin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-8-10-16-11-9-12-17(15-16)13-14-18;/h16,18H,2-15H2,1H3;1H

InChI Key

DYMBBINPDRWRCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCN(C1)CCO.Cl

Origin of Product

United States

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